N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
Description
N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a methylpyrazolyl group
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-20(2)11-15(13-4-6-14(17)7-5-13)19-16(22)8-12-9-18-21(3)10-12/h4-7,9-10,15H,8,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPASOBJDWCCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)NC(CN(C)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with dimethylamine to form the intermediate N-(4-chlorobenzylidene)-N,N-dimethylamine. This intermediate is then subjected to a Mannich reaction with 1-methylpyrazole and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
- N-[1-(4-fluorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
- N-[1-(4-methylphenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
Uniqueness
N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
